molecular formula C13H8N2S B15170538 5-(Indolizin-2-yl)thiophene-2-carbonitrile CAS No. 918960-14-2

5-(Indolizin-2-yl)thiophene-2-carbonitrile

Cat. No.: B15170538
CAS No.: 918960-14-2
M. Wt: 224.28 g/mol
InChI Key: MKOACWMUYIYNEI-UHFFFAOYSA-N
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Description

5-(Indolizin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that combines the structural features of indolizine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Indolizin-2-yl)thiophene-2-carbonitrile typically involves the construction of the indolizine and thiophene rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indolizine ring can be synthesized via a cyclization reaction involving a pyridine derivative and an alkyne. The thiophene ring can be constructed using a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(Indolizin-2-yl)thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the indolizine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-(Indolizin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: The compound can be used in the development of organic semiconductors, light-emitting diodes, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Indolizin-2-yl)thiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indolizine and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for biological activity.

Comparison with Similar Compounds

Similar Compounds

    Indolizine derivatives: Compounds with similar indolizine structures, such as indolizine-3-carboxylates.

    Thiophene derivatives: Compounds like 2-thiophenecarbonitrile and 2,5-dimethylthiophene.

Uniqueness

5-(Indolizin-2-yl)thiophene-2-carbonitrile is unique due to the combination of indolizine and thiophene rings, which imparts distinct electronic and structural properties. This dual-ring system can enhance the compound’s ability to interact with biological targets and improve its performance in materials science applications.

Properties

CAS No.

918960-14-2

Molecular Formula

C13H8N2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-indolizin-2-ylthiophene-2-carbonitrile

InChI

InChI=1S/C13H8N2S/c14-8-12-4-5-13(16-12)10-7-11-3-1-2-6-15(11)9-10/h1-7,9H

InChI Key

MKOACWMUYIYNEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(S3)C#N

Origin of Product

United States

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